Bengamide B

Übersicht

Beschreibung

Bengamide B is a natural product first isolated from marine sponges of the Jaspidae familyThis compound has shown promising antitumor and antibiotic properties, making it a valuable compound for scientific research and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of bengamide B is still in the research phase, primarily due to the complexity of its synthesis and the need for optimization of reaction conditions. Current methods focus on laboratory-scale synthesis, with ongoing efforts to scale up the production while maintaining the compound’s biological activity and structural integrity .

Analyse Chemischer Reaktionen

Types of Reactions

Bengamide B undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound with different biological activities .

Wissenschaftliche Forschungsanwendungen

Bengamide B has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex natural product synthesis and structure-activity relationships.

Medicine: Explored as a potential anticancer and antibiotic agent due to its ability to inhibit the growth of cancer cells and drug-resistant bacteria

Wirkmechanismus

Bengamide B exerts its effects primarily by inhibiting methionine aminopeptidases, enzymes involved in the removal of methionine residues from nascent proteins. This inhibition disrupts protein synthesis and cell cycle progression, leading to the antiproliferative effects observed in cancer cells. Additionally, this compound has been shown to interfere with the activity of nuclear factor kappa-light-chain-enhancer of activated B cells, further contributing to its antitumor properties .

Vergleich Mit ähnlichen Verbindungen

Bengamide B is unique among its analogues due to its specific molecular structure and potent biological activities. Similar compounds include:

Bengamide A: Another member of the bengamide family with similar antitumor properties but different structural features.

Bengamide E: Known for its antibiotic properties and structural similarities to this compound.

The uniqueness of this compound lies in its ability to inhibit multiple molecular targets, making it a versatile compound for various therapeutic applications .

Biologische Aktivität

Bengamide B, a natural compound derived from marine organisms, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Source

This compound is a member of the bengamide family, which are bioactive compounds isolated primarily from marine sponges, particularly from the Tedania genus. The unique molecular architecture of bengamides contributes to their potent biological profiles.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. Research indicates that it inhibits cell proliferation by inducing cell cycle arrest at both G1 and G2/M phases.

Key Findings:

- IC50 Values : The compound exhibits IC50 values ranging from 10 to 100 nM against different tumor cell lines, indicating its potency as an anticancer agent .

- Mechanism of Action : Studies reveal that this compound inhibits methionine aminopeptidases (MetAPs), specifically MetAP1 and MetAP2, which play crucial roles in protein synthesis and cell cycle regulation. This inhibition leads to reduced activity of oncogenes such as c-Src, resulting in delayed cell cycle progression .

Table 1: Antiproliferative Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (nM) | Phase Arrested |

|---|---|---|

| MDA-MB-435 (breast) | 31 | G1 and G2/M |

| HCT116 (colon) | 25 | G1 |

| A549 (lung) | 20 | G2/M |

Antibacterial Activity

This compound also exhibits potent antibacterial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis), including drug-resistant strains.

Key Findings:

- Inhibition Against M. tuberculosis : this compound showed nanomolar activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. It operates synergistically with existing TB drugs like rifampicin to enhance efficacy .

- Non-Toxicity : Importantly, this compound has been shown to be non-toxic to human cell lines, making it a promising candidate for further development as an antibiotic .

Table 2: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | <10 nM |

| Streptococcus pyrogenes | 4 µg/mL |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Methionine Aminopeptidases : By inhibiting MetAPs, this compound disrupts protein synthesis essential for tumor growth and bacterial survival .

- NF-κB Modulation : this compound acts as an inhibitor of NF-κB activation, which is crucial in inflammatory responses and cancer progression. It has an IC50 value of 85 nM for NF-κB inhibition .

- Cell Cycle Regulation : The compound induces specific cell cycle arrest points, leading to apoptosis in cancer cells without affecting normal cells significantly .

Case Studies

Several studies have documented the efficacy of this compound in various experimental models:

- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer types, supporting its potential as an antitumor agent .

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against M. tuberculosis, where it inhibited the growth of intracellular bacteria and reduced replication rates significantly .

Eigenschaften

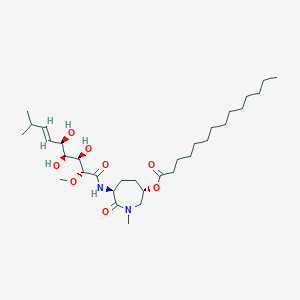

IUPAC Name |

[(3S,6S)-1-methyl-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58N2O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)42-24-19-20-25(32(40)34(4)22-24)33-31(39)30(41-5)29(38)28(37)26(35)21-18-23(2)3/h18,21,23-26,28-30,35,37-38H,6-17,19-20,22H2,1-5H3,(H,33,39)/b21-18+/t24-,25-,26+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRKTXMXGDERHT-UCDUEDMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H](C(=O)N(C1)C)NC(=O)[C@@H]([C@@H]([C@H]([C@@H](/C=C/C(C)C)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104947-69-5 | |

| Record name | Bengamide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104947695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.